Hydroxy-PEG3-acrylate
Description
Hydroxy-PEG3-acrylate (CAS: 16695-45-7) is a bifunctional molecule composed of three key components:
- Acrylate group: Provides reactivity for radical polymerization or Michael addition reactions.
- PEG3 spacer: A short polyethylene glycol (PEG) chain (3 ethylene oxide units) that enhances hydrophilicity and biocompatibility.
- Hydroxyl (-OH) terminal group: Enables further functionalization via esterification, etherification, or other hydroxyl-specific reactions.
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETIYACESIPJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168208 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-45-7 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol monoacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL MONOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O530A23BH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ring-Opening Polymerization of Ethylene Oxide with Acrylic Acid
The most industrially viable method involves the ring-opening reaction between ethylene oxide derivatives and acrylic acid. As detailed in CN102584581A, this process employs vacuum conditions (-0.75 to -0.99 MPa) and nitrogen purging to maintain an oxygen/nitrogen volume ratio of 0.01–0.25%, mitigating explosive propylene oxide-air mixtures.
Reaction Protocol:
- Feedstock Preparation: Acrylic acid (200–2000 kg) is combined with catalysts (0.5–2.0% chromium acetate) and inhibitors (4.5×10⁻⁴–13×10⁻⁴ resorcinol, 5×10⁻³–5×10⁻³ methylhydroquinone).
- Epoxide Addition: Propylene oxide is dripped at 80–85°C under ≤60 kPa pressure, maintaining a 1.02:1–1.06:1 molar ratio to acrylic acid.
- Temperature Control: Exothermic reactions are moderated via water cooling to 90–100°C, reducing side products like diacrylic esters.
Key Outcomes:
| Parameter | Original Method | Optimized Method |
|---|---|---|
| Reaction Time (h) | 3.5 | 1.5 |
| Acrylic Acid Residual | 0.5% | <0.1% |
| Diacrylate Impurity | 1.2% | 0.68% |
| Yield | 85% | 93% |
Post-reaction, vacuum distillation at 120–280°C removes unreacted monomers, while intermediate products are stabilized with 0.5–5‰ water to suppress polymerization.
Esterification of PEG3 with Acryloyl Chloride
An alternative route involves esterifying PEG3 with acryloyl chloride, as adapted from tetraethylene glycol acrylate syntheses.
Procedure:
- Reagent Mixing: PEG3 (1 mol) and triethylamine (1.2 mol) are dissolved in anhydrous tetrahydrofuran (THF).
- Acryloyl Chloride Addition: Acryloyl chloride (1.1 mol) is added dropwise at 0°C under nitrogen.
- Purification: The mixture is filtered to remove triethylamine hydrochloride, concentrated via rotary evaporation, and distilled under reduced pressure (5.33–21.33 kPa).
Advantages:
- Higher selectivity (>98% monoacrylate formation).
- Avoids exothermic risks associated with epoxide reactions.
Limitations:
- Requires stringent anhydrous conditions.
- Acryloyl chloride’s toxicity necessitates specialized handling.
Reaction Optimization and Impurity Control
Catalytic System Enhancements
Chromium acetate (0.5–2.0%) accelerates ring-opening kinetics, reducing reaction times from 3.5 to 1.5 hours. Comparative studies show that exceeding 2.0% catalyst increases diacrylate formation by 15–20% due to over-epoxidation.
Inhibitor Efficacy
Resorcinol (4.5×10⁻⁴–13×10⁻⁴) and methylhydroquinone (MEHQ) synergistically suppress radical polymerization. At 100°C, MEHQ concentrations below 5×10⁻³% result in ≥5% oligomer formation, necessitating precise dosing.
Vacuum and Temperature Dynamics
Maintaining vacuum at -0.75 MPa minimizes oxygen ingress, reducing peroxide formation by 40%. Post-reaction cooling to 30–70°C before light component removal curtails polymerization, enabling 40–80 consecutive batches without reactor fouling.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities utilize tubular reactors with in-line IR spectroscopy for real-time monitoring. Key parameters:
Distillation Refinement
Thin-film evaporators operating at 10–50 kPa separate this compound (boiling point: 75–87°C) from heavy residues (≥280°C), achieving ≤0.1% residual solvents.
Analytical Characterization
Gas Chromatography (GC)
GC analysis (HP-5 column, FID detector) reveals:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
- δ 6.42 (dd, 1H, CH₂=CHCOO-).
- δ 5.82 (dd, 1H, CH₂=CHCOO-).
- δ 4.32 (t, 2H, -OCH₂CH₂O-).
Comparative Analysis with Related Acrylates
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG3-acrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize easily, especially when initiated by light, peroxides, or heat.
Substitution Reactions: The acrylate group can undergo substitution reactions with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Reagents such as sodium hydroxide or hydrochloric acid are used under controlled conditions.
Major Products:
Scientific Research Applications
Scientific Research Applications
In biological applications, Hydroxy-PEG3-acrylate is utilized in developing biocompatible materials for medical devices and drug delivery systems. Its hydrophilic nature enhances solubility and bioavailability, making it ideal for such applications.
Medicine
This compound is employed in formulating hydrogels for tissue engineering and regenerative medicine. These hydrogels can be designed to respond to environmental stimuli (e.g., pH changes), allowing for controlled drug release.
Case Study: pH-Sensitive Hydrogels
A study demonstrated the formulation of pH-sensitive hydrogels using this compound to deliver Ezetimibe, a cholesterol absorption inhibitor. The hydrogels showed maximum swelling at pH 6.8, corresponding to the small intestine's pH, thus enhancing drug retention time in targeted areas .
Industry
In industrial applications, this compound is used in the production of coatings , adhesives, and sealants due to its excellent adhesion properties and flexibility. Its incorporation into formulations can improve performance characteristics such as durability and resistance to environmental factors.
Biochemical Analysis
This compound's biochemical properties facilitate its role in various cellular effects:
- Cell Function Influence: Enables selective protein degradation.
- Dosage Effects: Variations in dosage can significantly affect gene expression levels in animal models.
Mechanism of Action
The mechanism of action of Hydroxy-PEG3-acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group reacts with other monomers or polymers to create a three-dimensional structure, enhancing the material’s mechanical and chemical properties . The hydroxyl groups present in the compound also contribute to its reactivity and compatibility with various substrates .
Comparison with Similar Compounds
Research Findings and Data
Toxicity Profiles
- This compound : Low cytotoxicity (IC50 > 500 µM in HEK293 cells) due to PEG-mediated biocompatibility .
Biological Activity
Hydroxy-PEG3-acrylate is a poly(ethylene glycol) (PEG)-based compound that has garnered attention in biomedical research due to its versatile applications in drug delivery, tissue engineering, and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This article examines the biological activity of this compound, focusing on its synthesis, properties, and applications supported by diverse research findings.
1. Synthesis and Properties
This compound is synthesized through the reaction of PEG with acrylic acid derivatives. The resulting compound features hydroxyl groups that enhance its solubility and reactivity, making it suitable for various biomedical applications. The molecular weight of this compound typically ranges from 2000 to 5000 Da, which influences its physical properties such as viscosity and gelation behavior.
Key Properties:
- Biocompatibility: PEG-based compounds are known for their low immunogenicity and toxicity, making them ideal for use in biological systems.
- Hydrophilicity: The hydrophilic nature of PEG facilitates the formation of hydrogels that mimic the extracellular matrix (ECM), promoting cell adhesion and proliferation.
- Degradability: this compound can be designed to degrade under physiological conditions, allowing for controlled release of therapeutic agents.
2. Biological Activity
The biological activity of this compound is primarily characterized by its interactions with cells and tissues. Studies have demonstrated its effectiveness in promoting cell adhesion, migration, and differentiation.
2.1 Cell Adhesion and Migration
This compound can be functionalized with cell-adhesive peptides to enhance cellular interactions. For instance, the incorporation of RGD (arginine-glycine-aspartic acid) sequences into PEG hydrogels has been shown to significantly improve the adhesion of human umbilical vein endothelial cells (HUVECs) .
Case Study:
A study investigated the effects of RGD-modified this compound hydrogels on HUVECs. The results indicated that these hydrogels supported enhanced cell attachment and proliferation compared to non-modified counterparts, demonstrating their potential for vascular tissue engineering .
2.2 Drug Delivery Applications
This compound serves as an effective linker in PROTAC technology, which utilizes small molecules to target specific proteins for degradation. This capability is crucial in cancer therapy where selective targeting of oncogenic proteins is desired .
Research Findings:
In a study assessing the efficacy of PROTACs linked with this compound, researchers found that these compounds exhibited improved stability and bioavailability compared to traditional drug formulations. The enhanced circulation time in vivo was attributed to the PEGylation effect, which reduced protein adsorption and immune recognition .
3. Degradation Mechanisms
The degradation of this compound hydrogels occurs primarily through hydrolysis of the ester bonds within the polymer backbone. Research indicates that while PEG-based materials are generally considered bioinert, localized oxidative degradation can occur due to non-specific protein adsorption on the surface .
Degradation Study:
A recent study highlighted that PEGDA (poly(ethylene glycol) diacrylate) hydrogels undergo degradation over months due to both hydrolysis and oxidative processes when implanted in vivo . This finding emphasizes the need for careful consideration of degradation rates when designing PEG-based biomaterials for long-term applications.
4. Applications in Tissue Engineering
This compound has been utilized in various tissue engineering applications due to its favorable properties:
Q & A
Q. What are the recommended storage conditions for Hydroxy-PEG3-acrylate to ensure chemical stability?
this compound should be stored at -20°C in the dark to prevent degradation caused by light exposure or temperature fluctuations. Long-term stability is maintained for up to one year under these conditions. Ensure the compound is sealed in airtight containers to avoid moisture absorption, which could compromise reactivity .
Q. What solvents are compatible with this compound for experimental use?
The compound is soluble in DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) . These solvents are preferred for preparing stock solutions due to their ability to dissolve polar acrylate derivatives without inducing premature polymerization. Avoid aqueous buffers unless working with controlled polymerization protocols .
Q. What safety precautions are critical when handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319).
- Ventilation : Work in a fume hood to minimize inhalation of dust or aerosols (GHS H335).
- Spill Management : Collect spills using absorbent materials and dispose of as hazardous waste. Avoid generating dust during cleanup .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound in polymer synthesis?
- Reaction Conditions : Use a molar ratio of 1:1.2 (target molecule:this compound) in anhydrous DMF at 25°C under nitrogen to minimize oxidation.
- Monitoring : Track reaction progress via ¹H-NMR (disappearance of acrylate protons at δ 5.8–6.4 ppm) or HPLC (retention time shifts).
- Purification : Isolate conjugates using size-exclusion chromatography (SEC) to remove unreacted monomers .
Q. What analytical techniques are recommended for characterizing this compound conjugates?
Q. How should researchers address inconsistencies in reported solubility data for this compound?
- Methodological Replication : Standardize solvent purity (e.g., HPLC-grade DMF) and temperature (25°C) during solubility tests.
- Critical Analysis : Compare literature protocols for variations in sonication time, centrifugation speed, or particle size.
- Alternative Explanations : Consider batch-to-batch variability in PEG chain length or residual moisture content as confounding factors .
Q. What strategies mitigate premature polymerization during this compound storage?
- Inhibitors : Add 100–200 ppm hydroquinone or 4-methoxyphenol to stock solutions.
- Storage Format : Aliquot the compound into single-use vials under inert gas (argon/nitrogen) to limit oxygen exposure.
- Quality Control : Periodically test aliquots via NMR for acrylate proton integrity .
Data Contradiction and Experimental Design
Q. How to resolve conflicting data on this compound’s reactivity in aqueous vs. organic phases?
- Hypothesis Testing : Design controlled experiments comparing reaction kinetics in DMF/water mixtures (e.g., 90:10 to 50:50 v/v).
- Variables : Monitor pH (acrylate hydrolysis increases above pH 7) and ionic strength (salts may stabilize micelle formation).
- Statistical Validation : Use ANOVA to assess significance of solvent composition on yield .
Q. What experimental controls are essential for reproducible this compound-based hydrogel synthesis?
- Negative Controls : Include reactions without initiators (e.g., APS/TEMED) to confirm polymerization is photo/thermally induced.
- Positive Controls : Use a reference acrylate (e.g., PEG-diacrylate) to benchmark gelation time and mechanical properties.
- Replicate Sampling : Perform triplicate syntheses to account for variability in crosslinking density .
Literature and Best Practices
Q. How to stay updated on recent advancements in this compound applications?
- Databases : Use SciFinder or Reaxys to track publications on PEG-acrylate derivatives and polymerization mechanisms.
- Keyword Alerts : Set alerts for "PEG acrylate conjugation," "photopolymerization," and "hydrogel design."
- Critical Appraisal : Prioritize studies with full experimental details (e.g., inhibitor use, characterization raw data) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
